MFCD18314490 is a chemical compound that is primarily recognized in the context of its potential applications in scientific research and development. This compound is cataloged in various databases, indicating its relevance in medicinal chemistry and related fields.
MFCD18314490 can be sourced from chemical suppliers and databases that specialize in providing detailed information about chemical substances. It is often used in academic and industrial research settings.
This compound falls under the category of organic compounds, specifically within the realm of pharmaceuticals or bioactive molecules. Its classification is significant for researchers looking to explore its properties and applications.
The synthesis of MFCD18314490 can be approached through various chemical methodologies. Common techniques include:
The synthesis typically involves multiple steps, including functional group transformations and purification processes. The specific reagents and conditions used may vary based on the desired purity and yield of the final product.
The molecular structure of MFCD18314490 can be represented using standard chemical notation, detailing its functional groups and connectivity. The compound's structure is critical for understanding its reactivity and interaction with biological systems.
Molecular weight, structural formula, and other relevant data points are essential for characterizing MFCD18314490. These include:
MFCD18314490 may participate in various chemical reactions, which can include:
The reactivity of MFCD18314490 will depend on its functional groups, sterics, and electronic properties. Detailed reaction mechanisms can be studied using techniques such as spectroscopy or chromatography to analyze products formed during these reactions.
The mechanism of action of MFCD18314490 is crucial for its application in biological systems. It may interact with specific biological targets, such as enzymes or receptors, leading to a pharmacological effect.
Key physical properties of MFCD18314490 include:
Chemical properties such as stability under different pH conditions, thermal stability, and reactivity with other chemicals are vital for practical applications. Analytical techniques like nuclear magnetic resonance spectroscopy or mass spectrometry can provide insights into these properties.
MFCD18314490 has several scientific applications:
Cyclodipeptide synthases (CDPSs) are the cornerstone enzymes in the biosynthesis of 2,5-diketopiperazines (DKPs), hijacking aminoacyl-tRNAs (aa-tRNAs) from ribosomal protein synthesis to catalyze the formation of two peptide bonds. Unlike nonribosomal peptide synthetases (NRPSs), which use free amino acids activated by adenylation, CDPSs exploit the fidelity and abundance of the cellular translation machinery for substrate recruitment [1] [8]. CDPSs fall into two phylogenetically distinct subfamilies: NYH (e.g., AlbC from Streptomyces noursei) and XYP (e.g., YvmC from Bacillus subtilis), with sequence identities typically below 30% [8]. Structurally, CDPSs feature two substrate-binding pockets: Pocket P1 accommodates the first aa-tRNA, selected primarily by its aminoacyl moiety, while Pocket P2 binds the second aa-tRNA, requiring compatibility with both the amino acid side chain and the tRNA sequence [8] [3]. For example, DmtB1 from Streptomyces youssoufiensis synthesizes diverse cyclo(L-Trp-L-Xaa) DKPs (Xaa = Val, Pro, Leu, Ile, Ala), with mutagenesis of residue M65 in P1 significantly altering product profiles (e.g., M65V increases cyclo(L-Trp-L-Pro) yield by 1.7-fold) [8]. This modularity enables CDPSs to generate over 100 distinct DKPs, though lysine and aspartate remain underrepresented [3].
Table 1: Characterized Cyclodipeptide Synthases and Their Products
CDPS | Organism | Major DKP Product(s) | Subfamily |
---|---|---|---|
AlbC | Streptomyces noursei | Cyclo(L-Phe-L-Phe) | NYH |
YvmC | Bacillus subtilis | Cyclo(L-Tyr-L-Tyr) | XYP |
DmtB1 | S. youssoufiensis | Cyclo(L-Trp-L-Val) | NYH |
DmtB3 | S. aidingensis | Cyclo(L-Trp-L-Leu) | NYH |
Rv2275 | Mycobacterium tuberculosis | Cyclo(L-Tyr-L-Tyr) | NYH |
S-adenosylmethionine (SAM) serves as a versatile cofactor in DKP tailoring, enabling methylation, thiolation, and radical-mediated carbon skeleton rearrangements. SAM-dependent methyltransferases (MTs) install methyl groups onto DKP nitrogen atoms or side chains, enhancing structural diversity and bioactivity. For instance, in albonoursin biosynthesis, MT domains modify cyclo(L-Phe-L-Phe) at both N-atoms [3] [7]. Beyond methylation, radical SAM (RS) enzymes leverage a [4Fe-4S] cluster to cleave SAM into a 5′-deoxyadenosyl radical, initiating sulfur insertion or carbon-carbon bond formation. CDKAL1 and CDK5RAP1, human RS methylthiotransferases, catalyze tRNA modifications critical for translational fidelity but also exhibit parallels in DKP thiolation [4]. In Mycobacterium tuberculosis, the RS enzyme CYP121 generates mycocyclosin via intramolecular C-C coupling of cyclo(L-Tyr-L-Tyr), while P450s like BcmD hydroxylate bicyclomycin intermediates in Streptomyces sapporensis [3] [7]. These modifications confer biological properties such as antibiotic activity (bicyclomycin) or virulence (mycocyclosin).
Table 2: SAM-Dependent Modifications in DKP Pathways
Modification Type | Enzyme Class | Example Enzyme | Biological Role |
---|---|---|---|
N-Methylation | Methyltransferase | TxtA/TxtB MT | Enhances membrane permeability (albonoursin) |
Thiomethylation | Radical SAM MTTase | CDKAL1 | tRNA/DKP stability (structural analogy) |
C-C Bond Formation | P450 (RS-coupled) | CYP121 | Virulence factor (mycocyclosin) |
Hydroxylation | 2-Oxoglutarate oxidase | BcmD | Antibiotic maturation (bicyclomycin) |
DKP biosynthesis relies on tRNA for both amino acid activation and cyclization. CDPSs directly utilize charged aa-tRNAs, with tRNA identity governing cyclization specificity. For example, DmtB1 incorporates tryptophan via tRNA^Trp and valine via tRNA^Val, where mutations in tRNA^Val anticodons disrupt cyclo(L-Trp-L-Val) synthesis [8]. Beyond CDPSs, tRNA-dependent editing in aminoacyl-tRNA synthetases (aaRSs) prevents translational errors and indirectly regulates DKP precursor pools. In Aquifex aeolicus and E. coli, leucyl-tRNA synthetase (LeuRS) hydrolyzes mischarged tRNAs (e.g., isoleucine-tRNA^Leu) through a tRNA-dependent pre-transfer editing mechanism requiring CCA-acceptor end engagement with the editing domain CP1 [5]. Additionally, transamidation pathways in prokaryotes lacking asparagine synthetase generate Asn-tRNA^Asn via Asp-tRNA^Asn amidotransferase (AdT). In Thermus thermophilus, a ribonucleoprotein complex ("transamidosome") comprising non-discriminating AspRS, GatCAB AdT, and tRNA^Asn channels the unstable Asp-tRNA^Asn intermediate for amidation, minimizing hydrolysis (t~1/2~ = 16 min at 37°C) [9]. This complex enhances Asn-tRNA^Asn production efficiency by 50-fold compared to free enzymes [9].
Table 3: tRNA-Dependent Pathways in Prokaryotic DKP Metabolism
Pathway | Key Components | Function | Organism |
---|---|---|---|
Cyclization | CDPS + aa-tRNAs | DKP core assembly | Streptomyces spp. |
Pre-transfer editing | LeuRS + tRNA^Leu | Hydrolysis of mischarged Ile-tRNA^Leu | Aquifex aeolicus |
Transamidosome | AspRS2–GatCAB–tRNA^Asn complex | Asn-tRNA^Asn synthesis | Thermus thermophilus |
DKP biosynthetic gene clusters (BGCs) exhibit remarkable evolutionary conservation across bacteria, with modular architectures enabling structural diversification. Core "CDPS-tailoring" modules consist of a CDPS gene flanked by genes encoding SAM-dependent enzymes (MTs, P450s) and prenyltransferases. For example, the dmt1 cluster in Streptomyces youssoufiensis contains dmtB1 (CDPS), dmtC1 (prenyltransferase), and dmtA1 (membrane terpene cyclase), collectively producing terpenylated DKPs called drimentines [8]. Phylogenetic analysis reveals that CDPSs cluster into NYH and XYP subfamilies, with cWX-forming enzymes (e.g., DmtB1-3) sharing <30% sequence identity yet retaining conserved P1/P2 pocket residues [8]. Horizontal gene transfer (HGT) disseminates DKP pathways, as evidenced by homologous dmt clusters in S. aidingensis (dmt3) and Streptomyces sp. NRRL F-5123 (dmt2) [8]. Additionally, pathway streamlining occurs through enzyme co-option; ribokinase and phosphopentomutase, typically involved in pentose metabolism, were engineered in a bioretrosynthetic didanosine pathway to bypass CDPS, highlighting evolutionary flexibility [10]. Conservation of tailoring enzymes like phytoene-synthase-like (PSL) prenyltransferases across Streptomyces suggests selective pressure for chemical diversification.
Table 4: Evolutionary Features of DKP Biosynthetic Clusters
Evolutionary Mechanism | Example | Functional Outcome |
---|---|---|
Horizontal Gene Transfer | dmt1-3 in Streptomyces spp. | Drimentine diversification |
Gene Fusion | NRPS-CDP hybrid (thaxtomin synthase) | Nitrotryptophan incorporation |
Enzyme Co-option | Ribokinase in didanosine pathway | Pathway-shortening bypass |
Conserved Tailoring | PSL prenyltransferases | Terpenoid-DKP hybrid assembly |
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